molecular formula C24H28N2O2S B3943906 1-(1-methyl-3-phenylpropyl)-4-(2-naphthylsulfonyl)piperazine

1-(1-methyl-3-phenylpropyl)-4-(2-naphthylsulfonyl)piperazine

Cat. No. B3943906
M. Wt: 408.6 g/mol
InChI Key: FCJQGMMWIQWYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-3-phenylpropyl)-4-(2-naphthylsulfonyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic uses. It is commonly referred to as "MPPNP" and is a piperazine derivative.

Mechanism of Action

The mechanism of action of MPPNP involves its ability to bind to the ATP-binding site of protein kinases. This results in the inhibition of kinase activity and subsequent downstream signaling pathways.
Biochemical and Physiological Effects:
MPPNP has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and has potential use as an anti-cancer agent. Additionally, MPPNP has been found to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPPNP is its potency as a kinase inhibitor. It is often used as a tool compound in kinase assays due to its high affinity for the ATP-binding site of protein kinases. However, one limitation of MPPNP is its potential toxicity. It is important to use caution when handling MPPNP in the laboratory.

Future Directions

There are several future directions for the study of MPPNP. One potential area of research is the development of MPPNP analogs with improved potency and selectivity for specific protein kinases. Additionally, further research is needed to fully understand the potential therapeutic uses of MPPNP in the treatment of cancer and neurodegenerative diseases.

Scientific Research Applications

MPPNP has been extensively studied for its potential use in various scientific fields. One of the most prominent applications of MPPNP is in the study of protein kinases. It has been found to be a potent inhibitor of protein kinases and is often used as a tool compound in kinase assays.

properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-(4-phenylbutan-2-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2S/c1-20(11-12-21-7-3-2-4-8-21)25-15-17-26(18-16-25)29(27,28)24-14-13-22-9-5-6-10-23(22)19-24/h2-10,13-14,19-20H,11-12,15-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJQGMMWIQWYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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